Technical Whitepaper: 2,3,4-Trimethylcyclopentanone – Structural Dynamics, Synthesis, and Applications
Technical Whitepaper: 2,3,4-Trimethylcyclopentanone – Structural Dynamics, Synthesis, and Applications
The following technical guide details the structural dynamics, synthesis, and applications of 2,3,4-trimethylcyclopentanone.
CAS Number: 85794-10-1
Molecular Formula:
Executive Summary
2,3,4-Trimethylcyclopentanone is a polysubstituted cyclic ketone serving as a critical scaffold in the synthesis of complex terpenoids, iridoids, and fragrance ingredients. Unlike its gem-dimethyl isomers (e.g., 2,2,4-trimethylcyclopentanone), the 2,3,4-substitution pattern introduces three contiguous chiral centers, creating a rich stereochemical landscape. This guide analyzes the molecule’s thermodynamic stability, synthetic pathways via catalytic hydrogenation, and its utility as a pharmacophore building block.
Structural Architecture & Stereochemistry
The defining feature of 2,3,4-trimethylcyclopentanone is the presence of three contiguous stereocenters at positions C2, C3, and C4. This results in significant stereochemical complexity compared to other isomers.
Stereoisomerism
The molecule possesses
-
All-cis (
): All methyl groups reside on the same face of the ring. This configuration suffers from high torsional strain (eclipsing interactions). -
Trans-Trans (
): The methyl groups alternate (up-down-up). This is generally the thermodynamically preferred conformation as it minimizes 1,2-steric repulsion between the methyl groups.
Conformational Analysis (DOT Visualization)
The cyclopentanone ring adopts a "half-chair" or "envelope" conformation to relieve torsional strain. The C2-C3-C4 methyl interactions are the primary drivers of conformational locking.
Figure 1: Stereochemical hierarchy of 2,3,4-trimethylcyclopentanone. The trans-trans configuration minimizes steric clash between contiguous methyl groups.
Physicochemical Profile
Data for the specific 2,3,4-isomer is often extrapolated from its structural analogs (2,2,4- and 2,4,4-isomers) due to its specialized nature.
| Property | Value / Range | Notes |
| Boiling Point | 160–165 °C (est.) | Analogous to 2,2,4-isomer (153°C) but slightly higher due to reduced steric shielding of the carbonyl. |
| Density | 0.880 g/mL (25 °C) | Standard for alkylcyclopentanones. |
| Refractive Index ( | 1.4350 | Consistent with saturated cyclic ketones. |
| Solubility | Insoluble in water; Soluble in EtOH, Et₂O | Lipophilic character dominates. |
| Flash Point | ~45 °C | Flammable liquid (Category 3). |
Synthetic Pathways
The synthesis of 2,3,4-trimethylcyclopentanone is typically achieved via the reduction of unsaturated precursors or through ring-closing annulation strategies.
Method A: Catalytic Hydrogenation (Industrial Standard)
The most direct route involves the hydrogenation of 2,3,4-trimethyl-2-cyclopenten-1-one (CAS 28790-86-5).
-
Precursor: 2,3,4-Trimethyl-2-cyclopenten-1-one (Natural product found in Jatropha ribifolia or synthesized via Nazarov cyclization).
-
Catalyst: 5% or 10% Palladium on Carbon (Pd/C).
-
Conditions: 2–5 atm
, Methanol or Ethyl Acetate solvent, 25–40 °C. -
Mechanism: Syn-addition of hydrogen across the C2-C3 double bond.
-
Stereochemical Outcome: Often yields the cis-2,3 isomer initially (kinetic control), which can be epimerized to the trans-2,3 isomer (thermodynamic control) using dilute base.
Method B: [3+2] Annulation (Research Scale)
For high stereocontrol, a Danheiser-type annulation involving allenylsilanes is utilized.
-
Reactants: Allenylsilane +
-unsaturated ketone (e.g., 3-methyl-3-penten-2-one). -
Lewis Acid:
(Titanium tetrachloride). -
Process: The Lewis acid promotes a [3+2] cycloaddition followed by a 1,2-silyl shift (Tamao oxidation equivalent) to generate the cyclopentanone ring with defined stereochemistry at C3 and C4.
Figure 2: Synthetic workflow from the unsaturated enone to the thermodynamically stable saturated ketone.
Spectroscopic Characterization
Identification relies on differentiating the methyl signals in NMR.
-
NMR (300 MHz,
):-
Methyls: Three distinct doublets (if chiral centers are distinct) or overlapping multiplets in the 0.9–1.1 ppm range.
-
Methines: Complex multiplets at 2.0–2.5 ppm corresponding to H-2, H-3, and H-4.
-
Differentiation: The C2-methyl doublet is often downfield shifted due to the proximity to the carbonyl group compared to C3 and C4 methyls.
-
-
IR Spectroscopy:
-
Strong carbonyl stretch (
) at 1740 cm⁻¹ (characteristic of 5-membered cyclic ketones). -
Absence of
stretch (1600–1650 cm⁻¹) confirms full hydrogenation.
-
Applications in Research & Industry
Fragrance & Flavor
While the unsaturated enone is restricted in some fragrance applications, the saturated cyclopentanone provides a woody, jasmine-like, or minty olfactory profile. It serves as a structural analog to dihydrojasmone.
Pharmaceutical Scaffold
The 2,3,4-trimethyl scaffold is a valuable intermediate for:
-
Iridoid Synthesis: The cyclopentane ring maps onto the core structure of iridoid glycosides.
-
Prostaglandin Analogs: Used as a starting block for constructing the lower chain of prostaglandin derivatives where stereochemistry at C2/C3 is critical.
Safety & Handling (MSDS Summary)
-
Hazards: Flammable liquid and vapor. Causes skin and eye irritation.
-
Handling: Use spark-proof tools. Perform synthesis in a fume hood to avoid inhalation of vapors.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation at the
-positions.
References
-
Chemical Source Data: "2,3,4-Trimethylcyclopentanone | CAS#: 85794-10-1".[1][2][3][4] ChemSrc. Link
-
Synthetic Methodology: "Preparation of 2-alkylcyclopentanones via Hydrogenation". Google Patents (US5081309A). Link
-
Stereochemical Analysis: "Stereoselective Synthesis of Cyclopentanones via [3+2] Annulation". MIT DSpace Theses. Link
-
Precursor Information: "2,3,4-Trimethyl-2-cyclopenten-1-one Properties". The Good Scents Company. Link
